Des-Fluoromethyl S-Methyl Fluticasone Furoate
Overview
Description
Des-Fluoromethyl S-Methyl Fluticasone Furoate is a synthetic glucocorticoid with anti-inflammatory and antiallergic properties. It is commonly used in pharmaceutical formulations for treating various inflammatory conditions. The compound has a molecular formula of C27H30F2O6S and a molecular weight of 520.59 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-Fluoromethyl S-Methyl Fluticasone Furoate involves multiple steps, starting from basic steroidal structures. The key steps include fluorination, hydroxylation, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and compliance with regulatory standards. Quality control measures, including HPLC and NMR analysis, are employed to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Des-Fluoromethyl S-Methyl Fluticasone Furoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Des-Fluoromethyl S-Methyl Fluticasone Furoate is widely used in scientific research due to its potent anti-inflammatory and antiallergic effects. Some key applications include:
Chemistry: Used as a reagent in the synthesis of androstane derivatives.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Formulated in inhalers and nasal sprays for treating asthma and allergic rhinitis.
Industry: Utilized in the development of veterinary medicines.
Mechanism of Action
Des-Fluoromethyl S-Methyl Fluticasone Furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation and allergic responses .
Comparison with Similar Compounds
Similar Compounds
Fluticasone Propionate: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Beclomethasone Dipropionate: Used in the treatment of asthma and allergic rhinitis.
Budesonide: Known for its use in treating inflammatory bowel disease and asthma.
Uniqueness
Des-Fluoromethyl S-Methyl Fluticasone Furoate is unique due to its specific molecular modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic profile. These modifications result in a more potent and longer-lasting anti-inflammatory effect compared to similar compounds .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F2O6S/c1-14-10-16-17-12-19(28)18-11-15(30)7-8-24(18,2)26(17,29)21(31)13-25(16,3)27(14,23(33)36-4)35-22(32)20-6-5-9-34-20/h5-9,11,14,16-17,19,21,31H,10,12-13H2,1-4H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKMEWRGZFZQGI-VLSRWLAYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C5=CC=CO5)C)O)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)OC(=O)C5=CC=CO5)C)O)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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